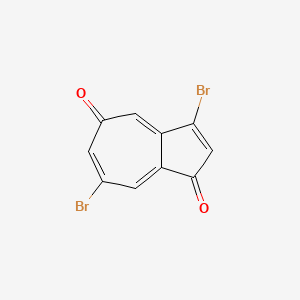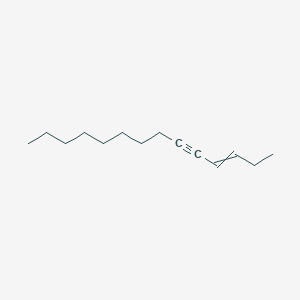
3-Tetradecen-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecen-5-yne: is an organic compound with the molecular formula C14H24 . It is characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method to synthesize 3-Tetradecen-5-yne involves the coupling of an alkyne with an alkene. This can be achieved through various coupling reactions such as the Sonogashira coupling, which typically uses a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrohalogenation: Another method involves the hydrohalogenation of an alkyne followed by dehydrohalogenation to introduce the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Tetradecen-5-yne can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to form alkanes.
Substitution: It can participate in substitution reactions where the triple bond can be targeted by nucleophiles or electrophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Tetradecen-5-yne is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it can be used to study the effects of alkynes on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Tetradecen-5-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Vergleich Mit ähnlichen Verbindungen
1-Tetradecyne: Similar in structure but lacks the double bond.
3-Decyne: Shorter carbon chain but contains both a double and triple bond.
3-Hexadecen-5-yne: Longer carbon chain with similar functional groups.
Eigenschaften
CAS-Nummer |
149607-86-3 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
tetradec-3-en-5-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |
InChI-Schlüssel |
WUQYQRGBUVKLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


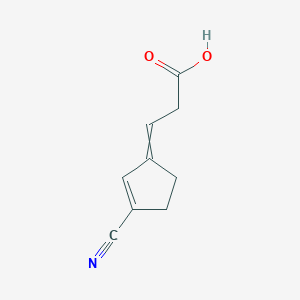

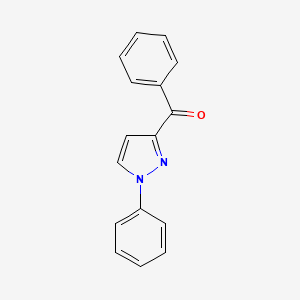
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
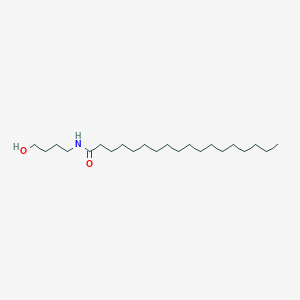
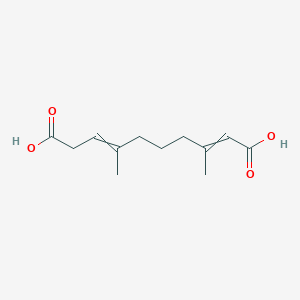

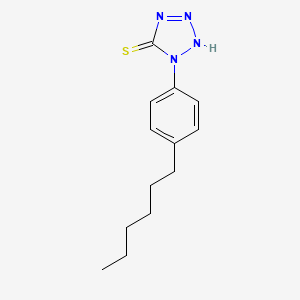

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
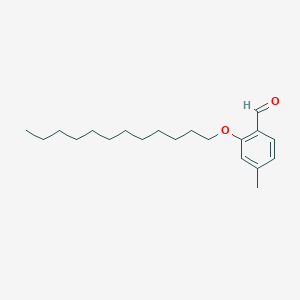
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
